Product packaging for 1-Cyclopropoxy-3-iodobenzene(Cat. No.:CAS No. 1243459-35-9)

1-Cyclopropoxy-3-iodobenzene

Cat. No.: B2946328
CAS No.: 1243459-35-9
M. Wt: 260.074
InChI Key: FTOXNOKJZXXNES-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-iodobenzene is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.074. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO B2946328 1-Cyclopropoxy-3-iodobenzene CAS No. 1243459-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyloxy-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOXNOKJZXXNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ullmann Condensation:the Ullmann Condensation is a Classical Method for Forming Aryl Ethers, Utilizing a Copper Catalyst to Couple an Aryl Halide with an Alcohol.wikipedia.orgin a Plausible Synthesis of 1 Cyclopropoxy 3 Iodobenzene, This Would Involve the Reaction of 3 Iodophenol with a Cyclopropyl Halide E.g., Cyclopropyl Bromide Or, More Commonly, the Coupling of 1,3 Diiodobenzene with Cyclopropanol. the Latter is Often Preferred Due to the Higher Reactivity of Aryl Iodides in Ullmann Type Reactions.wikipedia.org

The reaction is typically performed at elevated temperatures in the presence of a copper catalyst (such as CuI, CuO, or copper powder) and a base (like K₂CO₃, Cs₂CO₃, or a phenoxide salt formed in situ). wikipedia.orgarkat-usa.org The choice of solvent can be critical, with polar, high-boiling solvents like DMF, NMP, or nitrobenzene traditionally used. wikipedia.org

Reaction Scheme (Ullmann Condensation):

I-C₆H₄-I + HO-c-C₃H₅ --(Cu catalyst, Base)--> I-C₆H₄-O-c-C₃H₅

Buchwald Hartwig C O Coupling:a More Modern and Often Milder Alternative to the Ullmann Reaction is the Palladium Catalyzed Buchwald Hartwig C O Coupling.wikipedia.orgthis Reaction Offers Greater Functional Group Tolerance and Generally Proceeds Under Less Harsh Conditions.organic Chemistry.orgthe Synthesis Would Involve Coupling 1,3 Diiodobenzene with Cyclopropanol Using a Palladium Catalyst, a Suitable Phosphine Ligand, and a Base.

Optimization of Reaction Conditions and Scalability Considerations

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters to maximize yield, minimize byproducts, and ensure cost-effectiveness.

Optimization of Reaction Conditions:

The optimization process for both Ullmann and Buchwald-Hartwig couplings would focus on several key variables: the catalyst system (metal source and ligand), the base, the solvent, and the reaction temperature.

For an Ullmann-type synthesis , optimization would involve screening different copper sources (e.g., CuI, Cu₂O, CuO nanoparticles) and ligands. While traditional Ullmann reactions were often ligand-free, modern protocols frequently employ ligands such as 1,10-phenanthroline or N,N-dimethylglycine to improve solubility and accelerate the reaction, allowing for lower temperatures. organic-chemistry.org The choice of base is also critical, with stronger bases like cesium carbonate often providing better results.

For a Buchwald-Hartwig synthesis , the choice of the palladium precursor and, most importantly, the phosphine ligand is paramount. Different generations of Buchwald ligands have been developed to improve the coupling of various substrates. wikipedia.org The base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene (B28343), dioxane, THF) must be carefully selected to ensure high catalytic activity and stability. jk-sci.com

The following table summarizes key parameters that would be optimized for the synthesis of this compound via these two methods.

ParameterUllmann CondensationBuchwald-Hartwig CouplingRationale for Optimization
Catalyst CuI, Cu₂O, CuO, Cu(OAc)₂Pd(OAc)₂, Pd₂(dba)₃To achieve high turnover number and frequency.
Ligand N,N-dimethylglycine, 1,10-phenanthrolineBiaryl phosphines (e.g., XPhos, SPhos)To stabilize the metal center and facilitate key catalytic steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, K₃PO₄, Cs₂CO₃To deprotonate the alcohol and facilitate the coupling.
Solvent Toluene, Dioxane, DMF, NMPToluene, Dioxane, THFTo ensure solubility of reactants and compatibility with the catalyst.
Temperature 80-140 °CRoom Temperature - 110 °CTo balance reaction rate with catalyst stability and byproduct formation.

Scalability Considerations:

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several challenges that must be addressed.

Cost of Raw Materials: The cost of reagents, particularly the palladium catalyst and specialized phosphine ligands for the Buchwald-Hartwig reaction, can be a significant factor. Copper-based catalysts for the Ullmann reaction are generally less expensive.

Catalyst Loading and Recovery: For large-scale synthesis, minimizing the catalyst loading is crucial for economic viability. Developing methods for catalyst recovery and reuse, such as using heterogeneous catalysts (e.g., CuO nanoparticles), can also improve the process economy. researchgate.net

Reaction Time and Throughput: Long reaction times can be a bottleneck in large-scale production. Optimization studies aim to reduce reaction times without compromising yield or purity.

Purification: Purification of the final product on a large scale can be challenging. Developing a process that minimizes the formation of difficult-to-remove impurities is essential. Crystallization is often preferred over chromatography for large-scale purification due to cost and efficiency.

Safety and Environmental Impact: The use of high-boiling, toxic solvents and high temperatures in traditional Ullmann reactions poses safety and environmental concerns. Modern methods that use greener solvents and milder conditions are more suitable for scalable synthesis. The toxicity of palladium and the need to remove it from the final product, especially if intended for pharmaceutical use, is a critical consideration for the Buchwald-Hartwig pathway.

Chemical Reactivity and Transformations of 1 Cyclopropoxy 3 Iodobenzene

Transformations Involving the Aryl Iodide Moiety

The aryl iodide group in 1-Cyclopropoxy-3-iodobenzene is the primary site of reactivity, enabling its participation in a range of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse molecular fragments at the 3-position of the cyclopropoxybenzene ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl iodides like this compound are excellent substrates for these processes. The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a low-valent transition metal catalyst (commonly palladium), transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

While specific experimental data for the application of this compound in all major cross-coupling reactions is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other aryl iodides. The following sections outline the expected transformations based on these established methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. In a typical reaction, this compound would be reacted with an aryl- or vinylboronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds. dntb.gov.uabeilstein-journals.orgresearchgate.netmdpi.comnih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.net

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

Entry Boronic Acid Catalyst Base Solvent Product
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene (B28343)/H₂O 3-Cyclopropoxybiphenyl
2 4-Methoxyphenylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Dioxane/H₂O 3-Cyclopropoxy-4'-methoxybiphenyl
Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govnih.govresearchgate.netnih.govnih.govorganic-chemistry.orgchemrxiv.orgorganic-chemistry.orgresearchgate.net this compound would be expected to react with various alkenes in the presence of a palladium catalyst and a base, leading to the formation of stilbene-like structures or other vinylated derivatives.

Table 2: Hypothetical Heck Reaction of this compound

Entry Alkene Catalyst Base Solvent Product
1 Styrene Pd(OAc)₂ Et₃N DMF (E)-1-Cyclopropoxy-3-styrylbenzene
2 n-Butyl acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile (E)-Butyl 3-(3-cyclopropoxyphenyl)acrylate
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. beilstein-journals.orgresearchgate.netorganic-chemistry.orglibretexts.orgorganic-chemistry.orgnih.govrsc.orgwikipedia.orgorgsyn.orgresearchgate.net The reaction of this compound with various terminal alkynes would yield substituted arylalkynes.

Table 3: Hypothetical Sonogashira Coupling of this compound

Entry Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Product
1 Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF 1-Cyclopropoxy-3-(phenylethynyl)benzene
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ CuI Piperidine DMF 1-Cyclopropoxy-3-((trimethylsilyl)ethynyl)benzene
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. dntb.gov.uaorgsyn.orgwikipedia.orgorganic-chemistry.orgmdpi.comnobelprize.org This reaction is known for its high functional group tolerance. This compound would be a suitable electrophilic partner for coupling with various organozinc reagents.

Table 4: Hypothetical Negishi Coupling of this compound

Entry Organozinc Reagent Catalyst Solvent Product
1 Phenylzinc chloride Pd(PPh₃)₄ THF 3-Cyclopropoxybiphenyl
2 Vinylzinc bromide Pd(dppf)Cl₂ DMA 1-Cyclopropoxy-3-vinylbenzene
Stille Coupling

The Stille coupling reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgmsu.edugre.ac.ukdntb.gov.ua This method is valued for its mild reaction conditions and the stability of the organotin reagents. This compound would readily participate in Stille couplings.

Table 5: Hypothetical Stille Coupling of this compound

Entry Organostannane Catalyst Additive Solvent Product
1 Tributyl(phenyl)stannane Pd(PPh₃)₄ - Toluene 3-Cyclopropoxybiphenyl
2 Tributyl(vinyl)stannane Pd₂(dba)₃/P(fur)₃ LiCl THF 1-Cyclopropoxy-3-vinylbenzene

Oxidative Addition Pathways with Metal Complexes

The oxidative addition of aryl halides to low-valent transition metal complexes is a fundamental step in many catalytic cross-coupling reactions. For this compound, this process involves the insertion of a metal center, typically from groups 8-10 (e.g., Palladium, Nickel, Gold), into the carbon-iodine bond. This reaction transforms the metal's oxidation state from, for example, Pd(0) to Pd(II), and creates a new organometallic species, an arylpalladium(II) halide. researchgate.netchemrxiv.orgresearchgate.net

The general mechanism is often described as a three-centered concerted pathway, where the metal coordinates to the iodine atom and the ipso-carbon simultaneously before the C-I bond is fully cleaved. chemrxiv.orgresearchgate.net The rate and feasibility of this oxidative addition are influenced by several factors:

Metal and Ligands: The nature of the metal and its associated ligands significantly impacts reactivity. Electron-rich metals and bulky, electron-donating phosphine (B1218219) ligands generally facilitate oxidative addition by increasing the metal's nucleophilicity. researchgate.netucla.edu

Electronic Properties: The electronic nature of the aryl iodide plays a crucial role. Electron-withdrawing groups on the aromatic ring typically accelerate the reaction, while electron-donating groups can slow it down. The cyclopropoxy group is moderately electron-donating, which would be expected to slightly decrease the rate of oxidative addition compared to unsubstituted iodobenzene (B50100).

Halide Identity: The C-I bond is the weakest among aryl halides, making iodoarenes like this compound highly reactive substrates for oxidative addition compared to their bromo- or chloro-analogs. chemrxiv.org

The resulting organometallic intermediate, (3-cyclopropoxyphenyl)metal(II) iodide, is a versatile species that can undergo subsequent steps in catalytic cycles, such as transmetalation or reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Factors Influencing Oxidative Addition of Aryl Iodides
FactorInfluence on Reaction RateRationale
Metal Center Increases with electron-rich metals (e.g., Ni(I), Pd(0))Higher nucleophilicity of the metal center facilitates attack on the C-I bond. ucla.edu
Ligand Properties Increases with bulky, electron-donating ligandsEnhances metal center's electron density and promotes ligand dissociation to create a coordinatively unsaturated, reactive species.
Aryl Substituent Decreases with electron-donating groups (e.g., -OC3H5)Reduces the electrophilicity of the ipso-carbon, slowing the rate of metal insertion.
Leaving Group I > Br > ClBased on bond dissociation energy (C-I < C-Br < C-Cl). chemrxiv.org

Generation and Reactivity of Aryl Radicals and Anions from this compound

The relatively weak C-I bond of this compound also facilitates the formation of aryl radicals and, indirectly, aryl anion equivalents.

Aryl Radicals: The 3-cyclopropoxyphenyl radical can be generated through several modern synthetic methods that avoid the use of toxic reagents like tributyltin hydride. rsc.orgnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis is a prominent method. rsc.org A photocatalyst, such as an iridium or ruthenium complex, absorbs light and becomes a potent single-electron reductant. This excited-state catalyst can transfer an electron to this compound, leading to the cleavage of the C-I bond to form the 3-cyclopropoxyphenyl radical and an iodide anion. rsc.orgresearchgate.net

Radical Initiators: Traditional radical initiators like AIBN can be used, often in conjunction with a hydrogen atom donor.

From Diazonium Salts: While not directly applicable to the iodide itself, related aryl diazonium salts can be converted to aryl radicals via single-electron transfer from a photo-excited catalyst or a metal reductant. rsc.org

Once formed, the 3-cyclopropoxyphenyl radical is a highly reactive intermediate that can participate in various C-C and C-heteroatom bond-forming reactions, including addition to alkenes and aromatic systems. nih.gov

Aryl Anions: The direct formation of a 3-cyclopropoxyphenyl anion is less common. More frequently, aryl anion equivalents are generated in the form of organometallic reagents. The most common method is metal-halogen exchange, where the aryl iodide reacts with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. This reaction rapidly exchanges the iodine atom for the metal, forming (3-cyclopropoxyphenyl)lithium. This organolithium species behaves as a potent nucleophile and base.

Formation and Reactivity of Hypervalent Iodine Intermediates of this compound

Iodine is unique among the halogens for its ability to form stable, isolable compounds in higher oxidation states (+3 and +5), known as hypervalent iodine compounds or iodanes. wikipedia.org this compound can serve as a precursor to these synthetically valuable reagents through oxidation.

The oxidation of the iodine atom in this compound leads to the formation of iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane) species. wikipedia.orgorganic-chemistry.org Common oxidants for this transformation include:

m-Chloroperoxybenzoic acid (m-CPBA) in the presence of acetic acid to form [bis(acetoxy)iodo] derivatives. organic-chemistry.org

Sodium perborate (B1237305) or Oxone in acidic media. organic-chemistry.orgorganic-chemistry.org

Sodium hypochlorite. organic-chemistry.org

For example, reacting this compound with peracetic acid would yield 1-(diacetoxyiodo)-3-cyclopropoxybenzene, a versatile iodine(III) reagent. These hypervalent iodine compounds are highly electrophilic at the iodine center and are widely used as mild and selective oxidizing agents in organic synthesis. acs.orgresearchgate.net They can mediate a wide range of transformations, including the oxidation of alcohols, α-hydroxylation of ketones, and Hofmann rearrangements. organic-chemistry.org The presence of the cyclopropoxy group can influence the solubility and electronic properties of these reagents but is generally stable to the oxidative conditions used for their formation.

Table 2: Synthesis of Hypervalent Iodine Reagents from Aryl Iodides
Oxidizing Agent/ConditionsResulting Hypervalent Iodine(III) SpeciesTypical Application
m-CPBA, Acetic AcidArI(OAc)₂ ([Bis(acetoxy)iodo]arene)Oxidation of alcohols, phenols. organic-chemistry.org
Oxone, Trifluoroacetic AcidArI(OCOCF₃)₂ ([Bis(trifluoroacetoxy)iodo]arene)Powerful oxidant for various functional groups. organic-chemistry.org
Cl₂, inert solventArICl₂ ((Dichloroiodo)arene)Chlorinating agent.
Sodium Perborate, Acetic AcidArI(OAc)₂ ([Bis(acetoxy)iodo]arene)General oxidation reactions. organic-chemistry.org

Transformations Involving the Cyclopropoxy Group

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions that are not observed in larger cycloalkanes or acyclic ethers. researchgate.net This strain energy provides a strong thermodynamic driving force for reactions that cleave one of the ring's C-C bonds.

Electrophilic Ring-Opening Reactions

Cyclopropanes can react with electrophiles in polar, ring-opening reactions. researchgate.netnih.gov In the case of this compound, an electrophile (E⁺) can attack one of the carbon-carbon bonds of the cyclopropane ring. This process is often facilitated by protonation or coordination of a Lewis acid to the ether oxygen, which enhances the electrophilicity of the ring carbons. Theoretical studies suggest that σ-acceptor groups can weaken the distal C-C bond of a cyclopropane ring, making it more susceptible to cleavage. nih.gov

The ring-opening typically proceeds via a carbocationic intermediate, which is then trapped by a nucleophile (Nu⁻). The regioselectivity of the nucleophilic attack depends on the stability of the resulting carbocation. Cleavage of the cyclopropane ring leads to the formation of a 3-functionalized propoxy chain attached to the aromatic ring.

Nucleophilic Ring-Opening Reactions

Direct nucleophilic attack on an unactivated cyclopropane ring is generally a difficult process due to the low electrophilicity of the sp³-hybridized carbon atoms and significant steric hindrance. nih.gov Such reactions typically require the cyclopropane to be "activated" by an adjacent electron-withdrawing group, which polarizes a C-C bond and provides a site for nucleophilic attack in a process analogous to a Michael addition. researchgate.netresearchgate.net

The cyclopropoxy group in this compound is not activated in this manner. Therefore, nucleophilic ring-opening is not a facile or common transformation for this compound under standard conditions. Ring-opening would likely require harsh conditions or intramolecular assistance from a suitably positioned nucleophile, pathways that are not generally observed. Nucleophilic attack is far more likely to occur on the aromatic ring via an SₙAr mechanism if strongly electron-withdrawing groups are also present. libretexts.org

Radical-Mediated Ring-Opening Processes

The cyclopropoxy group can undergo ring-opening via radical pathways. This transformation typically involves the formation of a cyclopropylcarbinyl-type radical, which undergoes a very rapid ring-opening rearrangement to form a more stable homoallylic radical. nih.govbeilstein-journals.orgnih.gov This rearrangement is often used as a "radical clock" due to its high and well-defined rate constant.

For this compound, a radical could be generated on the carbon atom of the ring that is attached to the oxygen. The resulting cyclopropyloxyl radical would be unstable. A more plausible pathway involves the generation of a radical elsewhere in the molecule which then induces ring opening. For example, a radical addition to the aromatic ring could potentially trigger a sequence of events leading to ring cleavage. More directly, if a radical can be generated on one of the methylene (B1212753) carbons of the cyclopropane ring, it would rapidly open. Recent studies have shown that radical ring-opening of cyclopropane derivatives can be initiated by various means, including photoredox catalysis, leading to the formation of diverse functionalized products. nih.govnih.govrsc.org The process is thermodynamically favorable due to the release of ring strain. nih.gov

Strain-Promoted Rearrangements

The significant ring strain inherent in the three-membered cyclopropyl (B3062369) group of this compound is a driving force for various rearrangement reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous aryl cyclopropyl ethers and other substituted cyclopropanes provides a strong basis for predicting its behavior under thermal, acidic, or metal-catalyzed conditions. These reactions typically proceed through cleavage of the cyclopropane ring to form more stable intermediates.

One plausible rearrangement pathway for aryl cyclopropyl ethers involves a rsc.orgresearchgate.net-sigmatropic shift, akin to the vinylcyclopropane (B126155) rearrangement, which can be thermally or photochemically induced. rsc.org In the context of this compound, this could potentially lead to the formation of a substituted chromane (B1220400) or other ring-expanded structures, although such reactions often require high temperatures.

More commonly, acid-catalyzed rearrangements are observed. Protonation of the ether oxygen can facilitate the opening of the cyclopropyl ring to generate a stabilized carbocation. This intermediate can then undergo further reactions, such as trapping by a nucleophile or elimination, to yield a variety of products. For instance, acid-catalyzed rearrangement of aryl cyclopropyl epoxides is known to yield cyclobutenes and cyclobutanes. rsc.org While not an epoxide, the principle of acid-promoted ring opening due to strain is applicable.

The following table outlines potential rearrangement products of this compound based on known reactivity of similar compounds.

Reaction Type Conditions Potential Intermediate Potential Product(s)
Thermal RearrangementHigh TemperatureDiradical speciesRing-opened isomers
Acid-Catalyzed RearrangementProtic or Lewis AcidCyclopropylcarbinyl cationAllylic alcohols, ring-expanded ketones
Transition Metal-Catalyzed RearrangementPd, Rh, or other catalystsMetallacyclobutaneIsomeric ethers, functionalized phenols

These predicted rearrangements highlight the synthetic potential of the cyclopropoxy group, where the release of strain energy can be harnessed to drive the formation of more complex molecular architectures.

Synergistic Reactivity in Bifunctional Transformations of this compound

The presence of both a cyclopropoxy group and an iodine atom on the same aromatic ring opens the door to synergistic or tandem reactions where both functionalities participate in a concerted or sequential manner. The iodo group, a versatile handle for cross-coupling reactions, can be used to introduce new substituents, which can then interact with the cyclopropoxy ring, or vice versa.

A prime example of such synergistic reactivity would be a tandem Heck reaction followed by a cyclopropane ring-opening. In such a sequence, the iodobenzene moiety would first undergo a palladium-catalyzed Heck coupling with an alkene. The newly introduced substituent could then, under the same or slightly modified conditions, trigger or participate in the ring-opening of the cyclopropyl ether. Mechanistic studies on similar systems involving tandem Heck-cyclopropane ring-opening reactions have shown that the regioselectivity of the ring cleavage can be influenced by the nature of the substituents. nih.gov

Another potential bifunctional transformation could involve an initial metal-halogen exchange at the iodo position, followed by an intramolecular reaction with the cyclopropoxy group. For example, treatment with an organolithium reagent could generate an aryllithium species, which might then induce a rearrangement or cleavage of the adjacent ether.

The table below summarizes hypothetical synergistic reactions involving this compound.

Reaction Name Reagents Description Potential Product Class
Tandem Heck-Ring OpeningAlkene, Pd catalyst, BaseInitial Heck coupling at the C-I bond followed by intramolecular reaction leading to cyclopropane ring opening.Functionalized dihydrofurans or other heterocyclic systems.
Intramolecular Buchwald-Hartwig AminationAmine, Pd catalyst, BaseIf a suitable amino group is introduced via a prior cross-coupling, it could potentially undergo an intramolecular C-O coupling with the cyclopropoxy group, leading to ring expansion.N-containing heterocyclic compounds.
Metal-Halogen Exchange followed by RearrangementOrganolithium reagentFormation of an aryllithium which could induce a Smiles-type rearrangement or other intramolecular transformations involving the cyclopropoxy group.Isomeric phenols or other rearranged aromatic compounds.

Mechanistic Investigations of Reactions Involving 1 Cyclopropoxy 3 Iodobenzene

Kinetic Studies of Reaction Pathways

The rate of these reactions is influenced by the concentrations of the reactants (1-Cyclopropoxy-3-iodobenzene, the coupling partner), the catalyst, and any additives such as bases or ligands. A hypothetical rate law for a Suzuki-Miyaura reaction involving this compound could be expressed as:

Rate = k[Pd catalyst]a[this compound]b[Organoboron reagent]c[Base]d

The reaction orders (a, b, c, d) provide insights into the roles of each component in the rate-determining step. For many palladium-catalyzed cross-coupling reactions of aryl halides, the reaction is first-order with respect to the aryl halide and the palladium catalyst. rsc.org The effect of the organoboron reagent and the base can be more complex and may not be simple integer orders.

Hammett plots are a valuable tool in kinetic studies to probe the electronic effects of substituents on the reaction rate. By comparing the reaction rates of a series of substituted iodobenzenes, a linear correlation between the logarithm of the rate constant and the Hammett substituent constant (σ) can be established. libretexts.org For the oxidative addition step, a positive slope (ρ > 0) is typically observed, indicating that electron-withdrawing groups on the aryl halide accelerate the reaction by making the carbon atom more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) center. rsc.org Given that the cyclopropoxy group is generally considered to be electron-donating, it would be expected to decrease the rate of oxidative addition compared to unsubstituted iodobenzene (B50100).

Table 1: Hypothetical Hammett Study Data for the Oxidative Addition Step in a Suzuki-Miyaura Reaction This table is illustrative and based on general principles, as specific data for this compound was not found.

Substituent on Iodobenzene Hammett Constant (σp) Relative Rate (k_rel) log(k_rel)
4-NO2 0.78 15.8 1.20
4-CN 0.66 10.0 1.00
4-Cl 0.23 2.5 0.40
4-H 0.00 1.0 0.00
4-CH3 -0.17 0.5 -0.30
4-OCH3 -0.27 0.3 -0.52

| 3-O-c-Pr (estimated) | ~ -0.25 | ~ 0.3-0.4 | ~ -0.45 |

Identification and Characterization of Transient Intermediates

The catalytic cycle of palladium-catalyzed cross-coupling reactions proceeds through a series of transient intermediates. The direct observation and characterization of these species are challenging due to their low concentrations and short lifetimes. However, techniques such as nuclear magnetic resonance (NMR) spectroscopy (including in situ and low-temperature studies), mass spectrometry, and X-ray crystallography of stabilized analogues can provide valuable structural and electronic information.

In the context of reactions involving this compound, key intermediates would include:

Palladium(0)-Ligand Complex: The active catalytic species, typically a coordinatively unsaturated 14- or 12-electron complex.

Oxidative Addition Adduct: A palladium(II) species formed by the insertion of the palladium(0) center into the carbon-iodine bond of this compound. This would be a square planar complex of the type [Pd(L)2(3-cyclopropoxyphenyl)(I)].

Transmetalation Intermediate (Suzuki-Miyaura): A species where the organic group from the organoboron reagent has been transferred to the palladium center, displacing the iodide ligand.

Amido Complex (Buchwald-Hartwig): A palladium(II) complex where the amine has coordinated to the palladium and been deprotonated to form a palladium-nitrogen bond.

Reductive Elimination Precursor: The final palladium(II) intermediate from which the new carbon-carbon or carbon-nitrogen bond is formed, regenerating the palladium(0) catalyst.

Elucidation of Rate-Determining Steps

For many Suzuki-Miyaura reactions involving aryl iodides, oxidative addition is often considered the rate-determining step. rsc.org This is due to the significant energy barrier associated with breaking the strong carbon-iodine bond. The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F, consistent with the corresponding carbon-halogen bond dissociation energies.

However, for electron-rich aryl halides like this compound, the rate of oxidative addition may be slower compared to electron-deficient aryl halides. If the oxidative addition is sufficiently fast, another step, such as transmetalation , could become rate-limiting. The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center and is often facilitated by a base. The nature of the base and the organoboron reagent can significantly impact the rate of this step.

In Buchwald-Hartwig amination reactions, the rate-determining step can also vary. While oxidative addition can be rate-limiting, especially with less reactive aryl chlorides or bromides, reductive elimination to form the C-N bond can also be the slowest step, particularly with electron-rich ligands or when sterically hindered amines are used. nih.gov

Table 2: Factors Influencing the Rate-Determining Step in Cross-Coupling Reactions of this compound This table presents a qualitative summary based on general mechanistic principles.

Catalytic Step Factors Favoring it as the RDS
Oxidative Addition Use of bulky or electron-poor phosphine (B1218219) ligands. Low reaction temperature.
Transmetalation (Suzuki) Use of a weak base. Sterically hindered or electronically deactivated organoboron reagent.

| Reductive Elimination | Use of very electron-rich ligands that stabilize the Pd(II) intermediate. Steric hindrance between the coupling partners on the Pd center. |

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rates and selectivities of palladium-catalyzed cross-coupling reactions. whiterose.ac.ukrsc.org Solvents can influence the solubility of reactants and intermediates, the stability of charged species, and the coordination environment around the palladium center.

For reactions involving this compound, the polarity of the solvent is a key parameter. The oxidative addition step often proceeds through a polar transition state. Therefore, polar aprotic solvents such as DMF, DMSO, or THF can stabilize this transition state and accelerate the rate of oxidative addition. researchgate.net However, the effect of the solvent is not always straightforward, as it can also influence other steps in the catalytic cycle. For example, in Suzuki-Miyaura couplings, the choice of solvent can affect the equilibrium of the boronic acid with the base to form the active boronate species. researchgate.net

In some cases, the solvent can also act as a ligand, coordinating to the palladium center and influencing its reactivity. For instance, coordinating solvents can compete with the phosphine ligands, affecting the concentration of the active catalytic species. Non-polar solvents like toluene (B28343) or dioxane are also commonly used and can be effective, particularly when the reactants are highly soluble. The choice of solvent is often a result of empirical optimization for a specific reaction. whiterose.ac.ukrsc.org

Table 3: General Effects of Different Solvent Types on Cross-Coupling Reactions This table provides a general overview of solvent effects.

Solvent Type Examples General Effects
Polar Aprotic DMF, DMSO, THF, Acetonitrile Can accelerate oxidative addition by stabilizing polar transition states. Good at dissolving salts.
Non-Polar Aromatic Toluene, Xylene Good solubility for organic reactants. Less likely to coordinate strongly to the palladium center.
Ethers Dioxane, DME Moderately polar, can coordinate to the palladium center.

| Alcohols/Water | Propanol, Water | Can participate in protonolysis side reactions. Can be beneficial for the solubility of inorganic bases. |

Theoretical and Computational Chemistry of 1 Cyclopropoxy 3 Iodobenzene

Electronic Structure and Bonding Analysis

The electronic landscape of a molecule dictates its reactivity and physical properties. For 1-cyclopropoxy-3-iodobenzene, a combination of Density Functional Theory (DFT) and Molecular Orbital (MO) Theory provides a comprehensive picture of its electronic structure and bonding.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p) for carbon, hydrogen, and oxygen, and a larger basis set with effective core potentials for iodine), would be employed to optimize the molecular geometry and calculate various electronic properties.

Key insights from DFT would include the distribution of electron density, electrostatic potential maps, and atomic charges. The electron-donating nature of the cyclopropoxy group and the electron-withdrawing and polarizing effect of the iodine atom would significantly influence the electron distribution within the benzene (B151609) ring. The electrostatic potential map would likely show regions of negative potential around the oxygen and iodine atoms, indicating their nucleophilic character, and positive potential on the hydrogen atoms.

Table 1: Predicted Mulliken Atomic Charges for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)

AtomPredicted Mulliken Charge (a.u.)
C1 (ipso-Cyclopropoxy)+0.15
C2-0.08
C3 (ipso-Iodo)+0.05
C4-0.07
C5-0.06
C6-0.08
O-0.25
I-0.10

This interactive table illustrates the predicted partial charges on the atoms of this compound. The values indicate the electron-donating effect of the cyclopropoxy group (leading to more negative charges on ortho and para carbons) and the electron-withdrawing nature of the iodine atom.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.

For this compound, the HOMO is expected to be a π-orbital localized primarily on the benzene ring and the oxygen atom of the cyclopropoxy group, reflecting the electron-donating character of this substituent. The LUMO is likely to be a π-antibonding orbital of the benzene ring, with significant contribution from the C-I σ orbital, making this bond susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and its UV-Vis absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes.)

Molecular OrbitalPredicted Energy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

This interactive table presents hypothetical energy values for the frontier molecular orbitals of this compound. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Conformational Analysis and Energetics

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its energy and reactivity. For this compound, the primary conformational flexibility arises from the rotation around the C(phenyl)-O bond.

A potential energy surface scan, performed by systematically rotating the dihedral angle of the cyclopropoxy group relative to the benzene ring, would reveal the most stable conformations. It is anticipated that the lowest energy conformation would involve the cyclopropyl (B3062369) group being oriented in a way that minimizes steric hindrance with the adjacent hydrogen atom on the benzene ring. The energy barriers for rotation would also be determined, providing insight into the conformational dynamics of the molecule at different temperatures. Due to the bulk of the iodine atom, it is unlikely to significantly influence the preferred conformation of the distal cyclopropoxy group directly, but its electronic effects could subtly alter the rotational barrier.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states.

Transition State Characterization

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction's feasibility and kinetics.

Computational methods would be used to find the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The properties of the transition state, such as its geometry and electronic structure, provide valuable information about the bond-breaking and bond-forming processes.

Reaction Energy Profiles

A reaction energy profile plots the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed energy profile can be constructed.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters provides invaluable insights into the molecular structure and electronic properties of compounds like this compound. Through computational chemistry, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predictions aid in the interpretation of experimental data and can guide synthetic efforts. Methodologies rooted in quantum mechanics, particularly Density Functional Theory (DFT), are powerful tools for accurately calculating the spectroscopic behavior of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, primarily the Gauge-Including Atomic Orbital (GIAO) approach within DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts. These calculations provide a detailed picture of the electronic environment of each nucleus. For this compound, the predicted chemical shifts are influenced by the interplay of the electron-donating cyclopropoxy group and the electron-withdrawing, anisotropic effects of the iodine atom.

The aromatic protons are expected to resonate in the region of 6.5-8.0 ppm, with their specific shifts determined by their position relative to the two substituents. libretexts.orglibretexts.org Similarly, the aromatic carbon signals typically appear between 110-160 ppm. jove.com The carbon atom directly bonded to the iodine (ipso-carbon) is predicted to have a significantly lower chemical shift due to the heavy atom effect, while the carbon bonded to the cyclopropoxy group will be shifted downfield.

Predicted ¹H NMR Chemical Shifts:

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the cyclopropoxy group. The protons on the cyclopropyl ring are expected at higher field, characteristic of strained ring systems.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H-27.45t
Aromatic H-47.30dd
Aromatic H-57.05t
Aromatic H-66.80dd
Cyclopropoxy CH3.85m
Cyclopropoxy CH₂0.80m

Predicted ¹³C NMR Chemical Shifts:

The calculated ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The chemical shifts are sensitive to the electronic effects of the substituents. Aromatic carbons generally resonate between 120-150 ppm. libretexts.orgoregonstate.edu

Carbon PositionPredicted Chemical Shift (δ, ppm)
Aromatic C-1157.0
Aromatic C-2123.5
Aromatic C-394.5
Aromatic C-4138.0
Aromatic C-5130.0
Aromatic C-6115.0
Cyclopropoxy CH55.0
Cyclopropoxy CH₂6.5

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. DFT calculations, often using functionals like B3LYP, can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net These calculations require finding the optimized geometry of the molecule at its energy minimum. The predicted frequencies are often scaled by an empirical factor to better match experimental results due to the neglect of anharmonicity in the calculations. researchgate.net

For this compound, characteristic vibrational modes would include C-H stretching from the aromatic ring and the cyclopropyl group, C-O-C stretching of the ether linkage, C=C stretching of the benzene ring, and the C-I stretching vibration.

Predicted IR Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)3100-3000Aromatic C-H Stretch
ν(C-H)3020-2950Cyclopropyl C-H Stretch
ν(C=C)1580, 1470Aromatic Ring C=C Stretch
ν(C-O-C)1240Asymmetric C-O-C Stretch
δ(C-H)880, 780Aromatic C-H Out-of-Plane Bend
ν(C-I)530C-I Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The predicted UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The presence of the cyclopropoxy and iodo substituents will modulate the energies of these transitions. For instance, experimental data for iodobenzene (B50100) shows a significant absorption peak around 228 nm. photochemcad.com Computational studies on iodobenzene have explored its complex photochemistry arising from transitions to nσ* and ππ* states. nih.govacs.org

Predicted UV-Vis Absorption Parameters:

Predicted λₘₐₓ (nm)Calculated Oscillator Strength (f)Major Electronic Transition
2750.05π → π* (HOMO-1 → LUMO)
2300.85π → π* (HOMO → LUMO)

Advanced Spectroscopic and Structural Characterization of 1 Cyclopropoxy 3 Iodobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 1-Cyclopropoxy-3-iodobenzene in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The substitution pattern on the benzene (B151609) ring results in a distinct set of signals for the aromatic protons. The cyclopropoxy group also displays characteristic resonances.

The ¹H NMR spectrum shows four distinct signals in the aromatic region, consistent with a 1,3-disubstituted benzene ring. The proton at the 2-position appears as a triplet (or more precisely, a doublet of doublets with similar coupling constants) due to meta-coupling with H-4 and H-6. The protons at positions 4, 5, and 6 form a complex spin system. The cyclopropoxy group is identified by a downfield methine proton and two upfield methylene (B1212753) protons.

In the ¹³C NMR spectrum, six unique signals are observed for the aromatic carbons. The carbon atom bonded to the iodine (C-3) is significantly shielded due to the "heavy-atom effect," resulting in an upfield shift compared to other aromatic carbons. nih.gov The carbon attached to the oxygen (C-1) is deshielded. The cyclopropyl (B3062369) carbons appear at characteristically high field.

Predicted spectral data based on analysis of analogous compounds such as 3-iodoanisole (B135260) and cyclopropylbenzene (B146485) are presented below. chemicalbook.comichemical.comchemicalbook.comnih.gov

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.25tJ ≈ 1.8 Hz
H-4~7.35dddJ ≈ 7.8, 1.8, 1.0 Hz
H-5~7.00tJ ≈ 7.8 Hz
H-6~6.85dddJ ≈ 7.8, 1.8, 1.0 Hz
H-7 (CH)~3.75m-
H-8, H-8' (CH₂)~0.80m-
AssignmentPredicted Chemical Shift (δ, ppm)
C-1~157.5
C-2~122.0
C-3~94.5
C-4~131.0
C-5~130.0
C-6~114.0
C-7 (CH)~53.0
C-8 (CH₂)~6.5

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H-4, H-5, and H-6. It would also confirm the connectivity within the cyclopropyl ring, showing cross-peaks between the methine proton (H-7) and the methylene protons (H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹J-coupling). It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the aromatic proton signal at ~7.25 ppm would show a cross-peak to the carbon signal at ~122.0 ppm, confirming the assignment of H-2 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum would be expected to show correlations between the cyclopropyl methine proton (H-7) and the ortho-aromatic protons H-2 and H-6. The intensity of these cross-peaks can provide information about the preferred rotational conformation (dihedral angle) around the C1-O bond. wisc.edu

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation. core.ac.uk For this compound, rotation around the C1-O single bond may be hindered due to steric interactions between the cyclopropyl group and the iodine atom or the proton at the 2-position.

At room temperature, if this rotation is fast on the NMR timescale, time-averaged signals are observed. However, upon cooling, this rotation may slow down sufficiently to allow for the observation of individual rotamers (rotational isomers). This would manifest as a broadening of the signals for the cyclopropyl and aromatic protons, followed by decoalescence into two distinct sets of signals at lower temperatures. By analyzing the spectra at different temperatures, particularly the coalescence temperature, the energy barrier (ΔG‡) for rotation can be calculated, providing quantitative insight into the molecule's conformational flexibility. core.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. rsc.orgamazonaws.com For this compound, HRMS provides an exact mass measurement that can confirm the molecular formula, C₉H₉IO.

The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ¹²⁷I). An experimental HRMS measurement matching this theoretical value, typically within a margin of error of less than 5 parts per million (ppm), serves as unambiguous proof of the elemental formula. This technique is crucial for distinguishing the target compound from any other potential isomers or compounds with the same nominal mass. chemicalbook.comthermofisher.com

ParameterValue
Molecular FormulaC₉H₉IO
Calculated Exact Mass ([M]⁺)259.9702 u
Typical Experimental Accuracy± 0.0013 u (at 5 ppm)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nist.gov These two methods are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the C-O-C ether linkages. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region. spectroscopyonline.comlibretexts.org The cyclopropyl group has unique C-H stretching vibrations at slightly lower wavenumbers than typical aromatic C-H stretches. The C-I stretch is a low-energy vibration and is usually observed in the far-infrared region (below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. Therefore, the C-I stretching vibration is often more readily observed and intense in the Raman spectrum compared to the IR spectrum. nih.gov The symmetric "breathing" mode of the benzene ring is also a characteristically strong Raman band.

Wavenumber (cm⁻¹)Vibrational AssignmentTypical Intensity (IR)Typical Intensity (Raman)
3100-3000Aromatic C-H StretchMediumMedium
~3010Cyclopropyl C-H StretchMediumMedium
1600-1580Aromatic C=C StretchMedium-StrongStrong
1500-1400Aromatic C=C StretchMedium-StrongMedium
~1250Aryl-O Stretch (Asymmetric)StrongWeak
~1020Cyclopropyl Ring DeformationMediumMedium
900-675Aromatic C-H Out-of-Plane BendStrongWeak
600-500C-I StretchWeakStrong

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction (XRD) would provide the most definitive structural information in the solid state. nih.govlibretexts.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of an X-ray beam interacting with the crystal.

An XRD analysis would yield highly accurate data on:

Bond Lengths: The precise distances between bonded atoms, such as C-I, C-O, aromatic C-C, and cyclopropyl C-C bonds.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Dihedral Angles: These angles describe the conformation of the molecule, most notably the rotational angle of the cyclopropoxy group relative to the plane of the benzene ring.

Crystal Packing and Intermolecular Interactions: XRD reveals how individual molecules are arranged in the unit cell and can identify non-covalent interactions, such as π-stacking or halogen bonding involving the iodine atom, which govern the solid-state architecture. libretexts.orgresearchgate.net

While no crystal structure for this compound has been publicly reported, such an analysis would provide the ultimate confirmation of its molecular structure and offer insights into its solid-state properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. scispace.commdpi.com In the context of this compound and its derivatives, EPR is instrumental in studying reaction mechanisms that proceed via radical intermediates. researchgate.net Such intermediates can be generated through various methods, including electrochemical processes, photolysis, or thermally induced homolytic bond cleavage. scielo.org.mxuchicago.edu

The carbon-iodine (C-I) bond in aryl iodides like this compound is relatively weak and susceptible to cleavage, which can lead to the formation of an aryl radical. The direct detection of these highly reactive and short-lived radicals is often challenging. nih.gov Therefore, a technique known as spin trapping is commonly employed. nih.govnih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic species, known as a spin adduct. nih.gov The resulting spin adduct has a longer half-life, allowing it to accumulate to a concentration detectable by EPR. nih.gov Commonly used spin traps include nitrone compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). scielo.org.mxnih.gov

When a radical derived from this compound is trapped, the EPR spectrum of the resulting spin adduct provides valuable structural information. The spectrum's hyperfine splitting pattern and coupling constants (hfc) are characteristic of the trapped radical, allowing for its identification. nih.gov For instance, the interaction of the unpaired electron with the nitrogen nucleus of the spin trap and nearby protons (such as the β-hydrogen) produces a unique splitting pattern. nih.gov

Studies on the electrochemical oxidation of iodide have demonstrated the generation of iodine radical intermediates (I•), which can be trapped and analyzed by EPR. scielo.org.mxresearchgate.net In reactions involving this compound, potential radical intermediates could include the 3-cyclopropoxyphenyl radical, formed by the homolysis of the C-I bond, or other radical species depending on the specific reaction conditions. The analysis of the EPR spectra of their spin adducts would be crucial for elucidating the mechanistic pathways of its reactions, particularly in fields like photoredox catalysis and electrosynthesis. scielo.org.mxnih.gov

Table 1: Representative Hyperfine Coupling Constants for DMPO Spin Adducts Relevant to Aryl Ether and Iodide Systems

This table presents typical values reported for similar classes of radicals to illustrate the data obtained from EPR spin trapping experiments.

Trapped Radical TypeSpin TrapaN (Gauss)aH (Gauss)Reference System
Alkyl Radical (R•)DMPO14.3420.89Fatty Acids nih.gov
Alkoxyl Radical (RO•)DMPO14.810.5General nih.gov
Iodine-related RadicalDMPO~14-15N/A*Electrochemical Oxidation of Iodide scielo.org.mxresearchgate.net

The signal is often a 1:1:1 triplet due to splitting from the nitrogen atom of the spin trap, with further splitting from protons depending on the specific adduct formed. researchgate.net

In-situ Spectroscopic Monitoring of Reactions (e.g., ATR-FT-IR, UV/Vis)

In-situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights without the need for sample extraction and quenching. researchgate.netchemrxiv.org For reactions involving this compound, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FT-IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are particularly valuable. mdpi.comnih.gov

ATR-FT-IR Spectroscopy

ATR-FT-IR spectroscopy monitors the vibrational modes of molecules and is highly effective for tracking changes in functional groups during a reaction. mdpi.com An ATR probe can be directly inserted into a reaction vessel, allowing for continuous data acquisition. researchgate.net For a reaction involving this compound, specific infrared absorption bands can be monitored to follow the consumption of reactants and the formation of products.

Key vibrational bands for monitoring include:

C-O-C Stretching: Aryl alkyl ethers like this compound exhibit strong, characteristic C-O stretching bands. Typically, two bands appear around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). quimicaorganica.org Any reaction that cleaves or modifies the ether linkage would result in a decrease in the intensity of these peaks.

Aromatic C-H and C=C Vibrations: The substitution pattern on the benzene ring gives rise to specific bands in the fingerprint region (below 1500 cm⁻¹) and C-H bending vibrations (out-of-plane) between 900-650 cm⁻¹. Changes in these bands can indicate transformations on the aromatic ring.

Reactant/Product Specific Bands: In cross-coupling reactions, for example, the appearance of new bands corresponding to the newly formed bond (e.g., a C-N, C-C, or C-S bond) can be tracked to monitor product formation. Simultaneously, the disappearance of a band associated with a functional group on a coupling partner would be observed.

This real-time data allows for the generation of concentration profiles versus time, from which reaction kinetics can be accurately determined. mdpi.com

Table 2: Key IR Absorption Bands for Monitoring Reactions of this compound

Values are approximate and can vary based on the molecular environment and solvent.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Application in Reaction Monitoring
Aryl-O-Alkyl EtherAsymmetric C-O Stretch~1250Monitor integrity of the cyclopropoxy group
Aryl-O-Alkyl EtherSymmetric C-O Stretch~1040Monitor integrity of the cyclopropoxy group
Aromatic RingC=C Stretching1600-1450Track changes to the benzene ring structure
Cyclopropyl GroupC-H Stretching~3100Monitor integrity of the cyclopropyl substituent
Aryl-IodideC-I Stretching600-500Monitor cleavage of the carbon-iodine bond (reactant consumption)

UV/Vis Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated π-systems, such as the benzene ring in this compound. chemrxiv.org The technique can be used to monitor reaction progress by observing changes in the absorbance at a specific wavelength corresponding to a reactant, intermediate, or product. nih.govresearchgate.net

A reaction that alters the conjugation or substitution on the aromatic ring will typically cause a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. For example, in a cross-coupling reaction where the iodine atom is replaced by a more electron-donating or electron-withdrawing group, a noticeable bathochromic (red) or hypsochromic (blue) shift in the absorbance spectrum would be expected. By monitoring the absorbance at the λmax of the product, a reaction profile can be constructed in real-time. researchgate.net This method is advantageous for its high sensitivity and applicability to dilute solutions. nih.gov Combining UV/Vis data with other techniques like NMR can provide a comprehensive understanding of complex reaction mechanisms. chemrxiv.org

Table 3: Hypothetical UV/Vis Data for a Cross-Coupling Reaction

Illustrative data showing how UV/Vis spectroscopy can monitor the formation of a product over time.

Time (minutes)Absorbance at Product λmaxReaction Progress
00.0050%
100.25025%
300.62062%
600.88088%
1200.99599.5%
1801.000100%

Potential Applications of 1 Cyclopropoxy 3 Iodobenzene in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The primary utility of 1-Cyclopropoxy-3-iodobenzene lies in its role as a building block for introducing the 3-cyclopropoxyphenyl moiety into larger, more complex molecular frameworks. The presence of the iodine atom facilitates a wide range of transition-metal-catalyzed cross-coupling reactions, which are fundamental C-C and C-heteroatom bond-forming strategies in modern organic synthesis. nih.gov

Aryl iodides are highly prized substrates for these reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to low-valent transition metal catalysts, such as palladium(0). nih.govnih.gov This reactivity allows this compound to participate in several key transformations:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their derivatives provides a straightforward route to biaryls and substituted styrenes containing the 3-cyclopropoxyphenyl unit. nih.gov

Heck-Mizoroki Reaction: Coupling with alkenes offers a method for the synthesis of substituted olefins, enabling the extension of carbon chains and the formation of complex unsaturated systems. nih.govwiley-vch.de

Sonogashira Coupling: This reaction with terminal alkynes is a powerful tool for constructing aryl-alkyne frameworks, which are prevalent in pharmaceuticals and organic materials. nih.gov

Buchwald-Hartwig Amination: The palladium-catalyzed coupling with amines provides access to N-(3-cyclopropoxyphenyl)arylamines, a common structural motif in medicinal chemistry.

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers by coupling with phenols. nih.gov

The versatility of these reactions allows for the strategic incorporation of the 3-cyclopropoxyphenyl group, which can influence a target molecule's lipophilicity, metabolic stability, and conformational rigidity. unl.pt The cyclopropyl (B3062369) group, in particular, is a well-regarded bioisostere for larger or more flexible alkyl groups in drug design. researchgate.net

Table 1: Potential Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerCatalyst System (Typical)Resulting BondProduct Class
Suzuki-MiyauraR-B(OH)₂Pd(0) catalyst, BaseAryl-Aryl / Aryl-VinylBiaryls, Stilbenes
HeckAlkenePd(0) catalyst, BaseAryl-VinylSubstituted Alkenes
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseAryl-AlkynylAryl Alkynes
Buchwald-HartwigAmine (R₂NH)Pd(0) catalyst, Ligand, BaseAryl-NitrogenAryl Amines
UllmannPhenol (B47542) (ArOH)Cu catalyst, BaseAryl-Oxygen (Ether)Diaryl Ethers

In Stereoselective Synthetic Transformations

The rigid and well-defined three-dimensional structure of the cyclopropyl group can exert significant stereochemical control in synthetic reactions. While this compound itself is achiral, its incorporation into a larger molecule can influence the stereochemical outcome of subsequent reactions at nearby positions. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com

The cyclopropoxy group can act as a directing group or a steric controller in various transformations:

Asymmetric Cyclopropanation: In molecules derived from this compound that contain an adjacent alkene moiety, the cyclopropoxy group could direct further cyclopropanation reactions, leading to the formation of dicyclopropyl systems with specific diastereoselectivity. unl.pt

Diastereoselective Additions: The steric bulk of the cyclopropoxy group can block one face of a nearby reactive functional group (e.g., a ketone or an imine), directing the approach of a nucleophile to the opposite face and leading to a high diastereomeric excess in the product.

[3+2] Cycloaddition Reactions: The electronic nature of the 3-cyclopropoxyphenyl moiety can influence the regioselectivity and stereoselectivity of cycloaddition reactions, such as those between nitrones and alkynes, which are used to construct five-membered heterocyclic rings. nih.gov

Research on related phenylcyclopropene systems has shown that the phenyl group can effectively control the stereoselectivity of [4+2] and [3+2] cycloadditions, leading exclusively to specific isomers. researchgate.net This principle suggests that the 3-cyclopropoxyphenyl group derived from this compound could similarly be used to achieve high levels of stereocontrol in the synthesis of complex cyclic and polycyclic systems.

Role in the Synthesis of Functional Organic Materials

The unique electronic properties of the arylcyclopropane motif suggest that this compound could be a valuable precursor for the synthesis of functional organic materials. The cyclopropyl group can act as an electron-donating group, engaging in conjugation with the adjacent π-system of the benzene (B151609) ring. unl.pt This property can be harnessed to tune the optoelectronic characteristics of organic materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

By employing polymerization reactions based on cross-coupling methodologies, this compound could be incorporated as a monomeric unit into conjugated polymers. The introduction of the cyclopropoxy group could be used to:

Modify Band Gap: The electron-donating nature of the cyclopropoxy group can raise the energy level of the highest occupied molecular orbital (HOMO) of a conjugated polymer, thereby tuning its electronic band gap and influencing its absorption and emission spectra.

Enhance Solubility: The non-planar cyclopropoxy group can disrupt polymer chain packing, increasing the solubility of the resulting material in organic solvents and facilitating processing and device fabrication.

Improve Morphological Stability: The rigid cyclopropyl unit can enhance the thermal and morphological stability of thin films, which is crucial for the longevity and performance of organic electronic devices.

The synthesis of aryl cyclopropyl ethers and sulfides has been explored, demonstrating the feasibility of incorporating such moieties into larger functional systems. beilstein-journals.org Therefore, this compound represents a promising starting material for creating novel polymers and small molecules with tailored electronic and physical properties for advanced material applications.

Contribution to Novel Reaction Methodologies

The development of new synthetic methods is a cornerstone of chemical research. This compound serves as an ideal substrate for exploring and developing novel reaction methodologies, particularly those involving the activation of C-I bonds or reactions specific to meta-substituted aromatics.

Its structure is well-suited for investigating:

Transition-Metal-Free Arylations: Recent advances have focused on arylations using hypervalent iodine reagents, which can be generated from aryl iodides. nih.gov this compound could be used to develop and test such metal-free coupling protocols, which are considered more environmentally benign.

Aryne Chemistry: The C-I bond can be a precursor for the generation of aryne intermediates under strongly basic conditions. The subsequent trapping of the aryne derived from this compound with various nucleophiles or dienophiles would provide a route to highly functionalized, multi-substituted aromatic compounds that are otherwise difficult to access. researchgate.net

Nickel-Catalyzed Reactions: While palladium is dominant in cross-coupling, there is growing interest in using more earth-abundant metals like nickel. This compound can serve as a benchmark substrate to evaluate the scope and efficiency of novel nickel-catalyzed transformations, such as the insertion into nitriles to form ketones. organic-chemistry.org

The development of sequential or iterative cross-coupling strategies often relies on the differential reactivity of various aryl halides. nih.gov A molecule containing the this compound core along with another, less reactive halide (like bromide or chloride) would be an excellent platform for developing selective, one-pot, multi-step synthetic sequences.

Table 2: Summary of Potential Applications and Key Enabling Features
Application AreaKey Structural Feature UtilizedRelevant Synthetic MethodologiesPotential Outcome
Complex Molecule SynthesisReactive C-I BondPd-catalyzed Cross-Coupling (Suzuki, Heck, etc.)Incorporation of 3-cyclopropoxyphenyl moiety
Stereoselective SynthesisRigid Cyclopropoxy GroupDirected Additions, Asymmetric CyclopropanationControl over stereochemical outcomes
Functional MaterialsElectronic Properties of ArylcyclopropanePolymerization via Cross-CouplingTuning of optoelectronic and physical properties
Methodology DevelopmentMeta-substituted Aryl IodideAryne Generation, Novel Catalysis (e.g., Ni, metal-free)Discovery of new bond-forming reactions

Q & A

Q. Methodological Example :

StepReactionConditionsYield (%)
1Iodination of 3-bromophenolNaI, H2SO4, 60°C75
2Cyclopropoxy introductionCyclopropanol, K2CO3, THF, reflux62

How can spectroscopic and computational methods resolve contradictions in reported reactivity data for this compound?

Advanced Research Focus
Discrepancies in reactivity (e.g., unexpected regioselectivity in cross-coupling) may arise from:

  • Conformational analysis : DFT calculations (e.g., B3LYP/6-31G*) can model steric effects of the cyclopropoxy group on iodine’s electronic environment .
  • NMR isotope effects : Use ¹³C-labeled analogs to track electronic perturbations caused by iodine’s hypervalent interactions .
  • Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor intermediates via in-situ IR or mass spectrometry .

Q. Data Contradiction Workflow :

Replicate conflicting experiments under identical conditions.

Compare spectroscopic fingerprints (e.g., ¹H NMR coupling constants).

Apply multivariate statistical analysis to identify outlier variables .

What strategies optimize regioselective functionalization of this compound for complex molecule synthesis?

Advanced Research Focus
The iodine atom’s directing effects compete with steric hindrance from the cyclopropoxy group. Solutions include:

  • Transition metal catalysis : Pd(0) with bulky ligands (e.g., SPhos) enhances selectivity for C-I activation over cyclopropane ring-opening .
  • Electrophilic substitution : Use nitration (HNO3/AcOH) to exploit iodine’s meta-directing influence, yielding 1-cyclopropoxy-3-iodo-5-nitrobenzene .
  • Photoredox coupling : Visible-light-mediated reactions minimize thermal degradation of the cyclopropane ring .

How does the cyclopropoxy group influence the stability of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • Acidic conditions : Cyclopropoxy groups undergo acid-catalyzed ring-opening to form allylic alcohols. Stability assays in pH 1–7 buffers (e.g., HCl/NaOAc) at 25–100°C reveal degradation thresholds .
  • Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C, attributed to iodine loss and cyclopropane ring strain .

Q. Stabilization Methods :

  • Store in inert atmospheres (N2/Ar) with molecular sieves to prevent hydrolysis.
  • Avoid polar aprotic solvents (e.g., DMF) that accelerate iodine displacement.

What are the limitations of current computational models in predicting the reactivity of hypervalent iodine compounds like this compound?

Q. Advanced Research Focus

  • Electronic structure challenges : Standard DFT methods underestimate hypervalent iodine’s σ*-antibonding orbital contributions. Use post-Hartree-Fock methods (e.g., MP2) for improved accuracy .
  • Solvent effects : Continuum solvation models (e.g., SMD) fail to capture specific interactions with polar solvents. Explicit solvent MD simulations are recommended .

How can catalytic cycles involving this compound be designed for sustainable C–C bond formation?

Q. Advanced Research Focus

  • Iodine recycling : Develop Pd/I dual catalytic systems where iodine acts as a transient directing group, regenerated via oxidative iodination .
  • Green solvents : Use cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance catalyst turnover and reduce waste .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Q. Basic Research Focus

  • HPLC-MS : C18 column with 0.1% formic acid in acetonitrile/water gradient detects iodinated byproducts (LOD: 0.01 ppm) .
  • X-ray crystallography : Resolves structural ambiguities in cyclopropoxy conformation .

How do steric and electronic effects of the cyclopropoxy group influence the compound’s participation in Suzuki-Miyaura coupling?

Q. Advanced Research Focus

  • Steric maps : Calculate Tolman cone angles for Pd catalysts to predict compatibility.
  • Electronic profiling : Hammett σ⁺ values correlate cyclopropoxy’s electron-donating effects with coupling efficiency .

What are the ethical and safety considerations when scaling up reactions involving this compound?

Q. Basic Research Focus

  • Toxicity screening : Ames tests for mutagenicity and zebrafish embryo assays for ecotoxicity .
  • Waste management : Iodine recovery via ion-exchange resins reduces environmental impact .

How can machine learning models improve reaction optimization for derivatives of this compound?

Q. Advanced Research Focus

  • Dataset curation : Compile reaction parameters (solvent, catalyst, temperature) and yields from literature (e.g., Reaxys, SciFinder).
  • Neural networks : Train models to predict optimal conditions for new transformations (e.g., fluorination) .

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